Octyl acrylate
Overview
Description
Octyl Acrylate (OA) is a chemical compound, specifically an ester, formed from the reaction of acrylic acid and octanol . As an acrylate ester, it is characterized by the presence of a vinyl group (-CH=CH2) attached to the ester functional group (-COO-) .
Molecular Structure Analysis
The molecular formula of Octyl Acrylate is C11H20O2 . The IUPAC name is octyl prop-2-enoate . The InChI and Canonical SMILES are also provided .Chemical Reactions Analysis
Octyl Acrylate can participate in radical polymerization reactions . Secondary reactions significantly affect reaction kinetics in the polymerization of acrylate monomers . Transfer to polymers is the starting point of these reactions since it forms a midchain radical .Physical And Chemical Properties Analysis
Octyl Acrylate has a molecular weight of 184.27 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 2 . The Rotatable Bond Count is 9 . The Exact Mass and Monoisotopic Mass are 184.146329876 g/mol . The density is 0.9±0.1 g/cm3 .Scientific Research Applications
1. Application in Polymer Particles and Anticorrosion Properties
- Summary of Application: Octyl acrylate is used in the creation of waterborne polymeric dispersions. Specifically, a fluorinated monomer (perfluoro octyl acrylate, POA) is incorporated into polymer particles to enhance their properties .
- Methods of Application: Four strategies are used to incorporate the POA monomer into the dispersion due to its very low water solubility. Three of these strategies use miniemulsion droplets containing the whole POA monomer in the initial charge .
- Results or Outcomes: Each process strategy led to a distinct particle morphology and hence a particular film morphology. The strategy that produced core–shell particles with the core composed by pure polyPOA yielded the films that showed the best corrosion protection as measured in salt-spray test .
2. Application in Dual-Curing Systems
- Summary of Application: Octyl acrylate is used in dual-curing systems. Acrylates are cheap, easily handled and versatile monomers that can undergo facile chain-wise or step-wise polymerization reactions .
- Methods of Application: The dual-curing process involves two curing reactions taking place simultaneously or sequentially. This method combines two otherwise distinct polymer networks, resulting in an interpenetrating polymer network (IPN) that exhibits superior properties compared to its individual parts .
- Results or Outcomes: The dual-curing processes yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .
3. Application in Heterogeneous Continuous Flow Processes
- Summary of Application: Octyl acrylate is used in the direct synthesis of acrylate monomers in heterogeneous continuous flow processes .
- Methods of Application: (Meth)acryloyl chloride is reacted with n-octanol and other alcohols in the presence of triethyl amine in a tubular reactor, resulting in excellent conversions of alcohols to their corresponding esters within 0.5 to 5 minutes of reaction times .
- Results or Outcomes: The synthesis is carried out over a period of 4 hours without clogging or pressure build-up, with an operation throughput of 78.6 g/h of n-octyl acrylate monomer on a laboratory scale, with 95% isolated yield .
4. Application in Hybrid Biobased Waterborne Acrylic Direct to Metal Coating Binders
- Summary of Application: Octyl acrylate is used in the synthesis of biobased binders by batch miniemulsion polymerization of 2-octyl acrylate and isobornyl methacrylate monomers .
- Methods of Application: The functionalized polymer particles interact with steel, creating a thin phosphatization layer between the metal and the polymer and avoiding flash rust .
- Results or Outcomes: Steel substrates coated with the hybrid polymer film (30–40 µm thick) showed high barrier corrosion resistance after 41 days (~1000 hours) of immersion in NaCl water solution .
5. Application in UV-Induced Cotelomerization Process
- Summary of Application: Octyl acrylate is used in the UV-induced cotelomerization process to produce pressure-sensitive adhesives .
- Methods of Application: The process involves the use of ultraviolet light to initiate the cotelomerization process, which is a type of polymerization where two or more different types of monomers are involved .
- Results or Outcomes: The process results in the formation of pressure-sensitive adhesives that have a wide range of applications, including in the packaging, automotive, and electronics industries .
6. Application in Dual-Curing Acrylate Systems
- Summary of Application: Octyl acrylate is used in dual-curing acrylate systems. These systems involve two curing reactions taking place simultaneously or sequentially, resulting in an interpenetrating polymer network (IPN) that exhibits superior properties compared to its individual parts .
- Methods of Application: The dual-curing process involves the use of acrylates, which are cheap, easily handled, and versatile monomers that can undergo facile chain-wise or step-wise polymerization reactions .
- Results or Outcomes: The dual-curing processes yield two distinct and temporally stable sets of material properties at each curing stage, thereby allowing process flexibility .
Safety And Hazards
Future Directions
properties
IUPAC Name |
octyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O2/c1-3-5-6-7-8-9-10-13-11(12)4-2/h4H,2-3,5-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANISOHQJBAQUQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25266-13-1 | |
Record name | Octyl acrylate polymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25266-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8044624 | |
Record name | Octyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 2-Propenoic acid, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Octyl acrylate | |
CAS RN |
2499-59-4 | |
Record name | Octyl acrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2499-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Octyl acrylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002499594 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Octyl acrylate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5177 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Propenoic acid, octyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Octyl prop-2-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8044624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Octyl acrylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OCTYL ACRYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJN94319DN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Feasible Synthetic Routes
Citations
The emulsion copolymerization of methyl methacrylate and octyl acrylate was studied using a reactive surfactant ammonium sulfate allyloxy nonylphenoxy poly(ethyleneoxy) (10) …
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